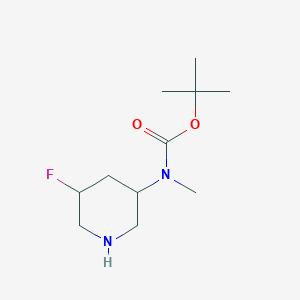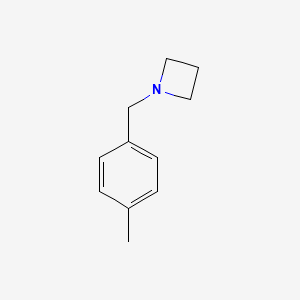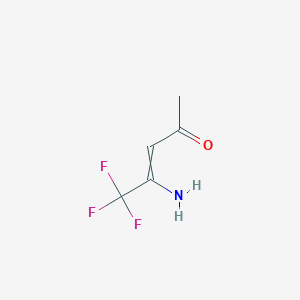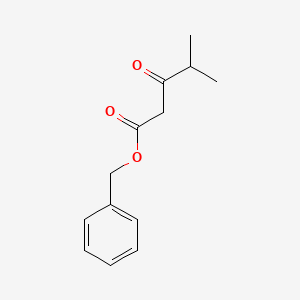
Benzyl 4-methyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-methyl-3-oxopentanoate, also known as pentanoic acid, 4-methyl-3-oxo-, phenylmethyl ester, is an organic compound with the molecular formula C13H16O3. It is a derivative of pentanoic acid and is characterized by the presence of a benzyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-methyl-3-oxopentanoate can be synthesized through the esterification of 4-methyl-3-oxopentanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-methyl-3-oxopentanoic acid.
Reduction: Benzyl 4-methyl-3-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of benzyl 4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-methyl-3-oxopentanoic acid, which can then participate in various biochemical pathways. The benzyl group may also play a role in enhancing the compound’s lipophilicity and facilitating its transport across cell membranes .
Comparison with Similar Compounds
- Methyl 4-methyl-3-oxopentanoate
- Ethyl 4-methyl-3-oxopentanoate
- Propyl 4-methyl-3-oxopentanoate
Comparison: Benzyl 4-methyl-3-oxopentanoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and organic synthesis .
Properties
CAS No. |
94250-56-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl 4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)12(14)8-13(15)16-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
WFJAQDNQCDHVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


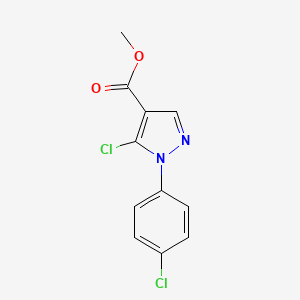
![Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B15332795.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332797.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B15332803.png)
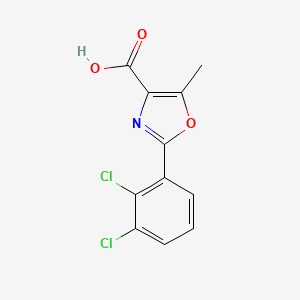
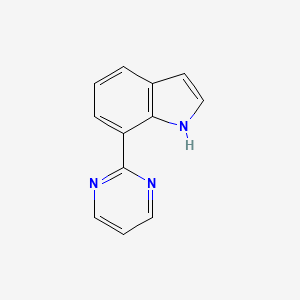
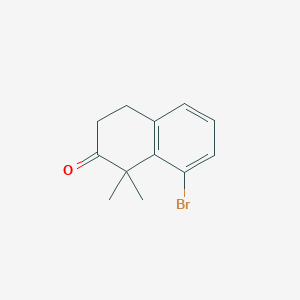
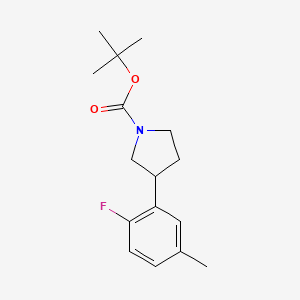
![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
